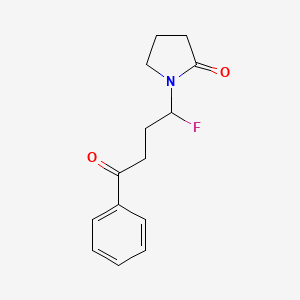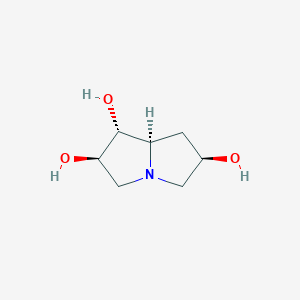
(1R,2R,6R,7AR)-hexahydro-1H-pyrrolizine-1,2,6-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R,6R,7AR)-hexahydro-1H-pyrrolizine-1,2,6-triol is a chemical compound with the molecular formula C7H13NO3. This compound is a derivative of pyrrolizine, a bicyclic structure that contains a pyrrole ring fused to a piperidine ring. The presence of three hydroxyl groups makes it a triol, which can significantly influence its chemical reactivity and solubility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,6R,7AR)-hexahydro-1H-pyrrolizine-1,2,6-triol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of a suitable pyrrolizine precursor followed by hydroxylation. The reaction conditions often require specific catalysts and solvents to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include:
Catalytic Hydrogenation: To reduce double bonds in the precursor.
Hydroxylation: Using reagents like osmium tetroxide or hydrogen peroxide to introduce hydroxyl groups.
Purification: Techniques such as crystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R,6R,7AR)-hexahydro-1H-pyrrolizine-1,2,6-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be further reduced to remove hydroxyl groups.
Substitution: Hydroxyl groups can be substituted with other functional groups like halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Conditions involving strong acids or bases to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while substitution reactions can produce halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
(1R,2R,6R,7AR)-hexahydro-1H-pyrrolizine-1,2,6-triol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism by which (1R,2R,6R,7AR)-hexahydro-1H-pyrrolizine-1,2,6-triol exerts its effects involves interactions with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also participate in redox reactions, altering the cellular redox state and affecting various signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,4aR,7R,8aR)-7-(2-Hydroxypropan-2-yl)-1,4a-dimethyldecahydronaphthalen-1-ol: Another compound with multiple hydroxyl groups and a bicyclic structure.
2-Furancarboxylic acid, tetrahydro-5-methoxy-, methyl ester: A compound with a similar hydroxylation pattern.
Uniqueness
(1R,2R,6R,7AR)-hexahydro-1H-pyrrolizine-1,2,6-triol is unique due to its specific stereochemistry and the presence of three hydroxyl groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C7H13NO3 |
|---|---|
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
(1R,2R,6R,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1,2,6-triol |
InChI |
InChI=1S/C7H13NO3/c9-4-1-5-7(11)6(10)3-8(5)2-4/h4-7,9-11H,1-3H2/t4-,5-,6-,7-/m1/s1 |
InChI-Schlüssel |
XJDUYDXRNMJERX-DBRKOABJSA-N |
Isomerische SMILES |
C1[C@H](CN2[C@H]1[C@H]([C@@H](C2)O)O)O |
Kanonische SMILES |
C1C(CN2C1C(C(C2)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


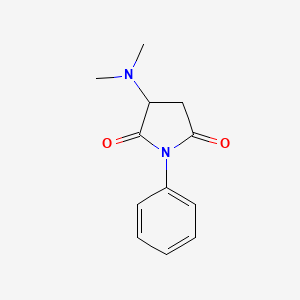
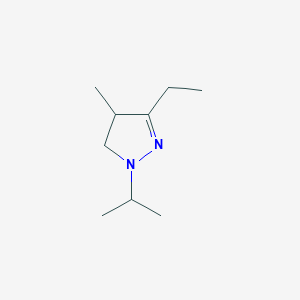
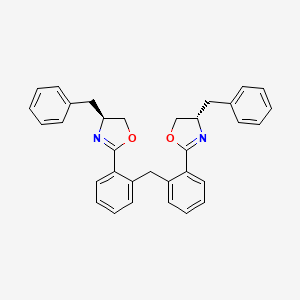
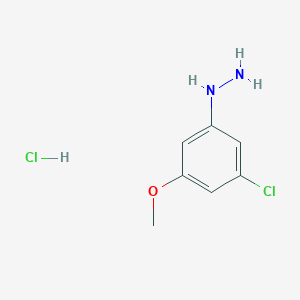
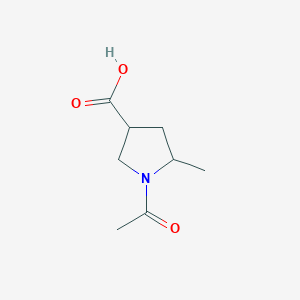
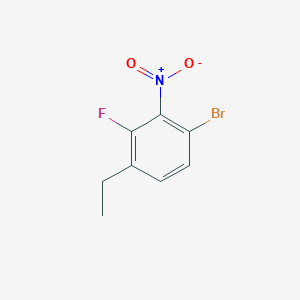
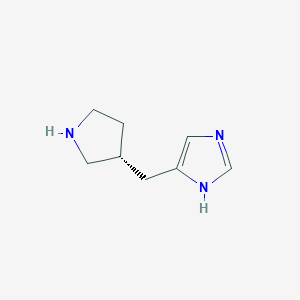
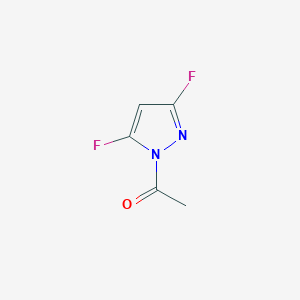
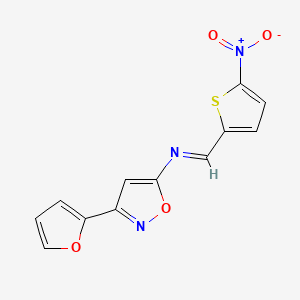
![(4Z)-2-methyl-4-[(5-methylthiophen-2-yl)methylidene]-1,3-oxazol-5-one](/img/structure/B12874570.png)
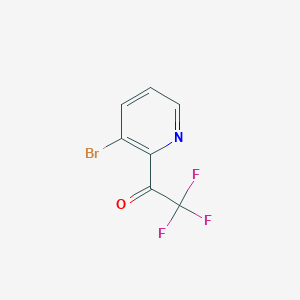
![(10-(Dibenzo[b,d]furan-1-yl)anthracen-9-yl)diphenylphosphine](/img/structure/B12874578.png)
